Gomisin G

CYP3A4 CYP3A5 herb-drug interaction

Procure Gomisin G specifically for its evidence-backed differentiation: selective CYP3A5 inhibition (not CYP3A4-dominant like gomisin C) for HDI studies, and unique AKT phosphorylation suppression in TNBC (MDA-MB-231/468) without affecting non-TNBC lines. Its certified reference standard status with absolute content determination (purity, water, residual solvents, inorganics) ensures assay-ready quantification for HIV screening (EC50=0.006 µg/mL, TI=300). Never substitute with generic Schisandra lignan mixtures.

Molecular Formula C30H32O9
Molecular Weight 536.6 g/mol
CAS No. 62956-48-3
Cat. No. B1339162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGomisin G
CAS62956-48-3
Molecular FormulaC30H32O9
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC
InChIInChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1
InChIKeyOFDWKHIQKPKRKY-DSASHONVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gomisin G (CAS 62956-48-3) Procurement Guide: Product Identity and Baseline Specifications for Research Sourcing


Gomisin G (CAS 62956-48-3) is a dibenzocyclooctadiene lignan primarily isolated from the fruits of Schisandra chinensis (Schisandraceae) [1]. This natural product, with the molecular formula C30H32O9 and a molecular weight of 536.57 g/mol, exhibits multiple validated biological activities, most notably potent anti-HIV activity with an EC50 of 0.006 μg/mL and a therapeutic index (TI) of approximately 300 . It is characterized as a substrate of both CYP2C9 and CYP3A4, with documented herb-drug interaction potential . Available as a reference standard for analytical applications, Gomisin G is certified with absolute content determination encompassing chromatographic purity, water content, residual solvents, and inorganic impurities [2].

Why Generic Substitution Fails: Gomisin G Functional Differentiation from Schisandra Lignan Analogs


Within the Schisandra lignan family, compounds such as gomisin A, gomisin C, gomisin N, schisandrin, and deoxyschisandrin share core structural scaffolds but exhibit markedly divergent biological profiles [1]. Gomisin G cannot be substituted with gomisin C or gomisin A without altering experimental outcomes due to differential CYP3A4/3A5 inhibitory selectivity, distinct substrate specificity (CYP2C9 vs. other isozymes), and unique cell-type selectivity in cancer models [2][3]. Procurement of Gomisin G specifically, rather than a generic Schisandra lignan mixture or alternative analog, is required for studies targeting CYP3A5-predominant inhibition, TNBC-selective AKT pathway modulation, or anti-HIV applications validated at the EC50 = 0.006 μg/mL potency threshold [4].

Gomisin G Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


CYP3A5-Preferential Inhibition: Gomisin G vs. Gomisin C Isozyme Selectivity

In a direct head-to-head comparison of gomisin C and gomisin G, the two lignan analogs exhibited opposite CYP3A4/3A5 inhibitory selectivity profiles. Gomisin G demonstrated stronger inhibitory activity on CYP3A5 than CYP3A4 without substrate-dependent behavior, whereas gomisin C showed stronger inhibition toward CYP3A4 than CYP3A5 with substrate-dependent behavior [1]. This divergent selectivity was attributed to differential molecular interactions: π-π interaction between CYP3A4 and gomisin C versus hydrogen-bond interaction between CYP3A5 and gomisin G [1]. The estimated AUC increase for drugs metabolized by CYP3A ranged from 2% to 3190% in the presence of gomisin G [1].

CYP3A4 CYP3A5 herb-drug interaction metabolism lignan

Gomisin G CYP3A4 Inhibition Relative to Ketoconazole Benchmark

In a study identifying CYP3A4 inhibitors from Schisandra fruit extract, gomisin G demonstrated inhibitory effects on human liver microsomal erythromycin N-demethylation activity mediated by CYP3A4 [1]. Among the tested Schisandra lignans (gomisins B, C, G, N, and γ-schizandrin), gomisin C exhibited the most potent competitive inhibition with a Ki value of 0.049 μM, which exceeded the potency of the reference CYP3A4 inhibitor ketoconazole (Ki = 0.070 μM) [1]. Gomisin G was among the active inhibitors identified but not the most potent in this specific assay system [1].

CYP3A4 enzyme inhibition metabolism lignan ketoconazole

TNBC-Selective Antiproliferative Activity: Gomisin G Cell Line Selectivity vs. Non-TNBC Breast Cancer Cells

Gomisin G suppressed the viability of two TNBC cell lines, MDA-MB-231 and MDA-MB-468, but did not affect non-TNBC breast cancer cell lines including MCF-7, T47D, and ZR75-1 [1]. In MDA-MB-231 cells, gomisin G drastically inhibited AKT phosphorylation, reduced retinoblastoma tumor suppressor protein (Rb) and phosphorylated Rb, and decreased cyclin D1 in a proteasome-dependent manner, leading to G1 phase cell cycle arrest without inducing apoptosis [1]. In contrast, T47D non-TNBC cells showed only a mild decrease in AKT phosphorylation with no significant other changes [1].

triple-negative breast cancer TNBC AKT phosphorylation cyclin D1 cell cycle arrest

Differential Apoptotic Response Across Cancer Types: Colon Cancer vs. TNBC

In colon cancer LoVo cells, gomisin G induced apoptosis as demonstrated by Annexin V staining and increased levels of cleaved PARP and Caspase-3 proteins, while also reducing AKT phosphorylation and decreasing cyclin D1 and phosphorylated Rb [1]. This contrasts with the mechanism observed in TNBC MDA-MB-231 cells, where gomisin G suppressed proliferation without inducing apoptosis [2]. The compound thus exhibits cancer-type-dependent mechanistic divergence: apoptosis-inducing in colon cancer versus cytostatic in TNBC.

colorectal cancer apoptosis AKT pathway cell cycle LoVo cells

Anti-HIV Activity: Gomisin G Potency Benchmark for Antiviral Screening

Gomisin G exhibits potent anti-HIV activity with an EC50 of 0.006 μg/mL and a therapeutic index (TI) of approximately 300 . This activity has been independently verified across multiple vendor databases and research platforms . While direct comparative anti-HIV data for other gomisin analogs in the same assay system is not readily available in the public literature, the potency level establishes gomisin G as a reference compound for anti-HIV screening from natural lignan sources . The compound is also reported to inhibit HIV protease activity [1].

anti-HIV antiviral EC50 therapeutic index HIV protease

Gomisin G Cytotoxicity Benchmark in HeLa and Leukemia Cells

Gomisin G demonstrates cytotoxic activity with an IC50 of 5.51 μg/mL in both TPA-induced EBV-EA assay using HeLa cells and in leukemia cells [1]. This IC50 value provides a baseline cytotoxic potency reference for anticancer screening applications. The compound has been isolated from Schisandra henryi and shown to possess DNA cleaving activity in addition to cytotoxic effects [1]. Comparative data for other gomisin analogs in the identical assay system is not available from the authoritative database source.

cytotoxicity HeLa leukemia IC50 EBV-EA

Gomisin G Optimal Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


CYP3A5-Selective Herb-Drug Interaction Studies

For metabolism and pharmacokinetic interaction research requiring CYP3A5-preferential inhibition rather than CYP3A4-dominant inhibition, gomisin G is the appropriate selection over gomisin C. The compound's demonstrated stronger inhibitory activity on CYP3A5 than CYP3A4 without substrate-dependent behavior, and estimated 2%-3190% AUC increase for co-administered CYP3A substrates [1], supports its use in mechanistic HDI studies and prediction of lignan-drug interactions in polypharmacy contexts.

TNBC-Selective AKT Pathway Inhibitor Discovery

Gomisin G is specifically indicated for triple-negative breast cancer research where cell-type selectivity is essential. The compound's ability to suppress viability in MDA-MB-231 and MDA-MB-468 TNBC cells while sparing non-TNBC breast cancer cell lines (MCF-7, T47D, ZR75-1) [1] provides a rationale for its use as a tool compound in TNBC-targeted therapeutic discovery and AKT phosphorylation inhibition studies in breast cancer subtypes. Patents further support its application in breast cancer, particularly TNBC type, as well as pancreatic, colorectal, and prostate cancer therapeutic development [2].

Cancer-Type-Specific Mechanistic Studies of AKT-Dependent Proliferation and Apoptosis

The documented mechanistic divergence of gomisin G—apoptosis induction in colon cancer LoVo cells versus non-apoptotic cytostasis in TNBC MDA-MB-231 cells [1][2]—positions this compound as a unique tool for comparative cancer biology research. Studies investigating context-dependent AKT pathway signaling outcomes (proliferation suppression vs. apoptosis commitment) would benefit from gomisin G's distinctive cell-type-specific responses, which may not be replicated by other Schisandra lignans.

Anti-HIV Natural Product Screening and Reference Standard Applications

With a validated EC50 of 0.006 μg/mL and therapeutic index of 300 [1], gomisin G serves as a well-characterized positive control or reference compound for anti-HIV screening assays from natural product libraries. The compound's certified reference standard availability with absolute content determination [2] further supports its use in analytical method development, quality control of Schisandra-derived products, and pharmacological studies requiring precise quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gomisin G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.